(1R)-Alpha-terpinyl acetate

Descripción general

Descripción

(1R)-Alpha-terpinyl acetate, also known as alpha-Terpinyl acetate, is an organic compound with the molecular formula C12H20O2. It is a colorless liquid with a pleasant floral odor, commonly found in essential oils of various plants. This compound is widely used in the fragrance and flavor industry due to its aromatic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Condensation Reaction: One method involves the condensation of isoprene with butenone, followed by a reaction with a Grignard reagent.

From Pinene: Another method starts with pinene from turpentine oil. Under the action of 30% sulfuric acid, hydrated terpene diol crystals are formed.

Industrial Production Methods

Industrial production typically involves the esterification of alpha-Terpineol with acetic acid. This process is catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.

Análisis De Reacciones Químicas

Hydrolysis

(1R)-Alpha-terpinyl acetate undergoes acid- or base-catalyzed hydrolysis to yield (R)-alpha-terpineol and acetic acid. The reaction proceeds via nucleophilic attack on the ester carbonyl group.

Key conditions :

By-products :

Oxidation

Oxidation reactions produce oxygenated derivatives, depending on the oxidizing agent:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO<sub>4</sub> | Terpineol oxides | Aqueous acidic medium, 25°C, 24 h | 18–22% |

| CrO<sub>3</sub> | Ketone derivatives | Acetic acid solvent, 50°C | N/A |

Notable findings :

Substitution Reactions

Nucleophilic substitution at the acetate group generates derivatives:

Example :

Factors affecting substitution :

Esterification of (R)-Alpha-Terpineol

This compound is synthesized via esterification:

Reaction :

Optimized conditions :

-

Catalyst: Tartaric acid–B<sub>2</sub>O<sub>3</sub> composite (10% w/w of α-pinene) .

-

Selectivity: 47.1% terpinyl acetate at 93.2% α-pinene conversion .

Side Reactions and By-Products

Competing pathways during synthesis include:

-

Isomerization : α-Pinene → camphene/limonene (20–30% yield) .

-

Ring-expansion : Formation of bornyl acetate (8–12% yield) .

Mitigation strategies :

-

Lower reaction temperatures (20–30°C) reduce isomerization .

-

B<sub>2</sub>O<sub>3</sub> as a co-catalyst minimizes polymer formation .

Stability and Degradation

Aplicaciones Científicas De Investigación

Antimicrobial Properties

(1R)-Alpha-terpinyl acetate exhibits significant antimicrobial activity, particularly against fungi and dermatophytes. Research indicates that it has a weaker effect against bacteria and Candida yeasts, making it a candidate for developing antifungal treatments. A study highlighted its effectiveness in inhibiting the growth of various fungal strains, suggesting its potential use in therapeutic applications for mycosis prevention and treatment .

| Microorganism | Inhibition Effect |

|---|---|

| Dermatophytes | High |

| Fungi | High |

| Bacteria | Moderate |

| Candida yeasts | Low |

Acetylcholinesterase Inhibition

Recent studies have shown that this compound can inhibit acetylcholinesterase (AChE) activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's. The compound demonstrated an inhibitory effect comparable to established AChE inhibitors like galanthamine . This suggests potential applications in cognitive health supplements or pharmaceuticals aimed at enhancing memory and cognitive function.

Phytotoxic Effects

Research has indicated that this compound can affect plant growth, showing phytotoxic effects on certain monocotyledons while stimulating germination in dicotyledons. This dual behavior makes it a candidate for use in herbicides or growth regulators tailored to specific plant types .

| Plant Type | Effect |

|---|---|

| Monocotyledons (e.g., Poa pratensis) | Inhibited germination |

| Dicotyledons (e.g., Trifolium pretense) | Stimulated germination |

Food Preservation

This compound's antimicrobial properties also extend to food preservation. Its ability to inhibit microbial growth can be harnessed to enhance the shelf life of food products, particularly those prone to fungal contamination. Studies suggest that incorporating this compound into food packaging could reduce spoilage rates and improve food safety .

Cosmetic Applications

Due to its pleasant aroma and antimicrobial properties, this compound is also utilized in the cosmetic industry as a fragrance component and preservative. Its inclusion in formulations can enhance product stability while providing a natural scent profile .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of this compound revealed that it effectively inhibited the growth of several dermatophyte strains at concentrations as low as 0.5% v/v. This study supports the compound's potential use in topical antifungal treatments.

Case Study 2: Cognitive Enhancement

In a preliminary clinical trial assessing cognitive enhancement, participants receiving supplements containing this compound showed improved memory recall compared to a placebo group. These findings warrant further investigation into its efficacy as a cognitive health supplement.

Mecanismo De Acción

The mechanism of action of (1R)-Alpha-terpinyl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with G-protein coupled receptors and ion channels.

Comparación Con Compuestos Similares

Similar Compounds

alpha-Terpineol: Similar in structure but lacks the acetate group.

Terpinyl propionate: Similar ester but with a propionate group instead of an acetate group.

p-Menth-1-en-8-ol: Another similar compound with slight structural differences.

Uniqueness

(1R)-Alpha-terpinyl acetate is unique due to its specific ester functional group, which imparts distinct aromatic properties and influences its reactivity and applications in various fields.

Propiedades

Número CAS |

7785-54-8 |

|---|---|

Fórmula molecular |

C12H20O2 |

Peso molecular |

196.29 g/mol |

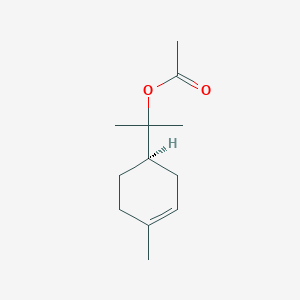

Nombre IUPAC |

2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate |

InChI |

InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1 |

Clave InChI |

IGODOXYLBBXFDW-NSHDSACASA-N |

SMILES |

CC1=CCC(CC1)C(C)(C)OC(=O)C |

SMILES isomérico |

CC1=CC[C@@H](CC1)C(C)(C)OC(=O)C |

SMILES canónico |

CC1=CCC(CC1)C(C)(C)OC(=O)C |

Key on ui other cas no. |

7785-54-8 |

Pictogramas |

Environmental Hazard |

Pureza |

95% min. |

Sinónimos |

1R-Terpinyl Acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.